(3S)-3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

Description

Chemical Identity and Nomenclature

This compound is commonly known in chemical databases and literature as L-N-Fmoc-3,5-dimethoxyphenylalanine. This compound is identified by the Chemical Abstracts Service (CAS) registry number 381222-51-1. The molecular formula of this compound is C26H25NO6 with a molecular weight of 447.48 g/mol.

The compound can also be identified by its systematic name (2S)-3-(3,5-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, which more precisely describes its chemical structure according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

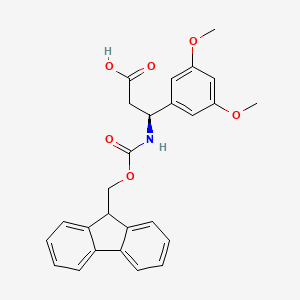

The structure features several key components:

- A central alpha-amino acid structure

- A 3,5-dimethoxyphenyl group at the beta position

- A fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino function

The physical properties of this compound include:

| Property | Value |

|---|---|

| Physical Form | Solid |

| Molecular Weight | 447.48 g/mol |

| CAS Number | 381222-51-1 |

| Molecular Formula | C26H25NO6 |

| InChI Key | XJRGWWYKCGWQHH-JOCHJYFZSA-N |

| Purity (Commercial) | Typically ≥97% |

Structural Significance in Peptide Chemistry

The structural features of this compound contribute significantly to its importance in peptide chemistry. The compound represents a modified phenylalanine derivative with two methoxy groups at positions 3 and 5 of the phenyl ring, creating unique electronic and steric properties that can influence peptide behavior.

The 3,5-dimethoxy substitution pattern on the phenyl ring affects several properties of the amino acid:

- Increased hydrophobicity compared to unmodified phenylalanine

- Altered electronic distribution on the aromatic ring

- Modified steric environment that can influence peptide folding and interactions

- Potential for additional hydrogen-bonding interactions through the methoxy oxygen atoms

The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function is particularly significant for peptide synthesis applications. The Fmoc group is a base-labile protecting group that allows for selective and controlled deprotection conditions. This protecting group is cleaved under mild basic conditions, typically using piperidine, while remaining stable to acidic conditions. This orthogonality to acid-labile protecting groups makes it particularly valuable in modern peptide synthesis strategies.

The structural characteristics of this compound contribute to its utility in peptide synthesis in several ways:

This modified amino acid allows peptide chemists to introduce specific structural modifications into peptides, potentially altering their biological activity, stability, or physicochemical properties. The incorporation of this building block can lead to peptides with enhanced membrane permeability, altered receptor binding properties, or modified metabolic stability.

Historical Context of Fmoc-Protected Amino Acid Derivatives

The development of this compound must be understood within the broader historical context of Fmoc-protected amino acid derivatives in peptide chemistry.

The fluorenylmethoxycarbonyl (Fmoc) protecting group was introduced in 1970 by Louis A. Carpino and Grace Y. Han at the University of Massachusetts (Amherst). Their pioneering work established the Fmoc group as an alternative to the then-predominant tert-butyloxycarbonyl (Boc) protecting group. Carpino and Han noted that while there were various amino-protecting groups that could be cleaved by acids of varying strengths, there was no complementary set of groups cleavable by basic reagents of graded activity.

The introduction of the Fmoc group represented a significant advancement in protecting group chemistry for several reasons:

- It offered orthogonality to acid-labile protecting groups

- Its removal could be easily monitored due to the UV-absorbing properties of the dibenzofulvene byproduct

- It provided milder deprotection conditions compared to the Boc group, which required trifluoroacetic acid

The historical progression of Fmoc chemistry in peptide synthesis occurred in several key phases:

The transition from Boc-based to Fmoc-based solid-phase peptide synthesis (SPPS) represented a paradigm shift in peptide chemistry. By 1994, approximately 98% of peptide synthesis laboratories had adopted Fmoc chemistry, compared to an even split between Fmoc and Boc methods in 1991. This rapid adoption was driven by several advantages of the Fmoc approach:

- Elimination of repetitive trifluoroacetic acid treatments during synthesis

- Avoidance of hydrogen fluoride for final cleavage

- Compatibility with acid-sensitive modifications such as phosphorylation and glycosylation

- Easier monitoring of synthesis progress through UV detection of the Fmoc deprotection

Within this historical context, the development of modified Fmoc-protected amino acids, including this compound, has expanded the toolkit available to peptide chemists. These specialized building blocks allow for the introduction of specific structural modifications that can alter the properties of the resulting peptides.

The commercial availability of high-purity Fmoc-protected amino acids, including specialized derivatives like this compound, has facilitated both research applications and industrial-scale production of peptide therapeutics. This reflects the maturation of Fmoc chemistry from a novel protecting group strategy to an established and versatile platform for peptide synthesis.

Properties

IUPAC Name |

(3S)-3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(13-17)32-2)24(14-25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQPUHLSWLGXSO-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427501 | |

| Record name | AC1ODZMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-38-9 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,5-dimethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501015-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1ODZMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3S)-3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known by its CAS number 501015-38-9, is a complex organic compound notable for its potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a dimethoxyphenyl moiety that may contribute to its biological properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 447.48 g/mol. The structure incorporates both the Fmoc group and a 3,5-dimethoxyphenyl group, which are crucial for its reactivity and biological interactions.

The mechanism of action for this compound is primarily linked to its role in peptide synthesis and potential interactions with biological targets. The Fmoc group protects the amino functionality during synthesis, allowing selective reactions that can lead to biologically active peptides.

Interaction with Biological Targets

Research indicates that compounds with similar structures often exhibit significant activity against various biological targets, including:

- Enzymes : Inhibitory effects on specific enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity, potentially influencing signaling pathways related to inflammation and cancer.

Biological Activity

The biological activity of this compound has been assessed through various studies. Key areas of focus include:

Anticancer Properties

Studies suggest that compounds similar to this one demonstrate anticancer properties by inducing apoptosis in cancer cells. The presence of the dimethoxyphenyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory effects due to the modulation of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

- Antitumor Activity : A study evaluating the anticancer effects of structurally related compounds found that they inhibited tumor growth in xenograft models. The mechanism was attributed to the induction of cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : Another investigation focused on the compound's interaction with specific kinases involved in cancer progression. The results showed that it effectively inhibited kinase activity, leading to reduced proliferation of cancer cells.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

A. Substituent Effects

- (3S)-3-(3,5-dimethoxyphenyl)-...propanoic Acid: Substituent: 3,5-dimethoxyphenyl (electron-donating groups). Enhances solubility in polar solvents due to methoxy groups.

- (R)-3,5-difluorophenyl analog (Catalog# 0541AB):

- (S)-o-tolyl analog (HY-W010984):

- (3R)-4-nitrophenyl analog (CAS 507472-26-6):

B. Stereochemical Variations

- The target compound’s (3S) configuration mirrors natural L-amino acids, whereas the (R)-3,5-difluorophenyl analog (Catalog# 0541AB) adopts a D-configuration, limiting its use in native peptide synthesis .

Physicochemical Properties

Research and Application Contexts

- Target Compound : Ideal for synthesizing peptides requiring hydrophilic aromatic residues, such as kinase inhibitors or GPCR-targeting molecules.

- 3,5-difluorophenyl analog : Used in fluorine NMR studies to track peptide conformational changes .

- 4-nitrophenyl analog : Employed in photolabile linker systems for controlled drug release .

- Difluoromethylphenyl analog : Applied in stable isotope labeling for mass spectrometry-based proteomics .

Data Tables

Table 1: Comparative Physicochemical Data

| Property | Target Compound | (R)-3,5-difluorophenyl | (S)-o-tolyl | (3R)-4-nitrophenyl |

|---|---|---|---|---|

| Molecular Weight | ~447.5 | 423.41 | 401.45 | 432.43 |

| Solubility (Polarity) | High | Low | Moderate | Low |

| Stability | -20°C (3 years) | -20°C (3 years) | -20°C | Light-sensitive |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approach

The most authoritative and widely used method to prepare Fmoc-protected amino acids, including (3S)-3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is through Fmoc-SPPS protocols. The following procedure is adapted from established peptide synthesis methodologies:

| Step | Procedure Description | Reagents and Conditions |

|---|---|---|

| 1 | Swelling of resin | Resin is swelled in dichloromethane (CH2Cl2) and dimethylformamide (DMF) for 15 min each |

| 2 | Fmoc deprotection | 20% piperidine in DMF, two treatments (5 min and 15 min) |

| 3 | Coupling of Fmoc-amino acid | 3.5 eq Fmoc-amino acid with coupling agents such as HATU, PyBOP, or HCTU in DMF, with DIPEA as base, 40 min |

| 4 | Washing | DMF washes (5 x 1 min) |

| 5 | Repetition of coupling and deprotection cycles | Repeat steps 2-4 for each amino acid addition |

| 6 | Final cleavage and deprotection | Cleavage from resin with TFA cocktail (92.5% TFA, 2.5% water, 2.5% triisopropylsilane, 2.5% ethanedithiol) for 3 h |

| 7 | Precipitation | Precipitation of peptide by diethyl ether |

This method can be adapted to prepare the Fmoc-protected amino acid itself by coupling the Fmoc group onto the free amino acid under similar coupling conditions.

Solution-Phase Synthesis of Fmoc-Protected Amino Acid

Alternatively, the compound can be synthesized in solution by direct Fmoc protection of the free amino acid:

- The free (3S)-3-(3,5-dimethoxyphenyl)-3-amino propanoic acid is dissolved in an appropriate solvent (e.g., dioxane/water mixture).

- A base such as sodium bicarbonate or sodium carbonate is added to maintain basic conditions.

- Fmoc chloride (9-fluorenylmethoxycarbonyl chloride) is added dropwise at low temperature (0–5°C) to the reaction mixture.

- The reaction is stirred for several hours, then quenched and extracted.

- The product is purified by recrystallization or chromatography.

This classical method ensures selective protection of the amino group without affecting the carboxylic acid functionality.

Research Findings and Optimization

- Coupling Agents : Studies have shown that HATU and PyBOP are highly efficient for coupling Fmoc-amino acids, providing high yields and minimizing racemization.

- Deprotection Conditions : Piperidine in DMF is the standard for Fmoc removal, with optimized times to reduce side reactions.

- Purity and Yield : Purity of ≥95% is achievable with optimized washing and cleavage protocols, as reported by commercial suppliers and peptide synthesis literature.

- Stereochemical Integrity : Maintaining the (3S) configuration is critical; mild reaction conditions and rapid coupling help preserve stereochemistry.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Resin Swelling | CH2Cl2 and DMF, 15 min each | Prepares resin for coupling |

| Fmoc Deprotection | 20% Piperidine in DMF, 5 + 15 min | Standard for Fmoc removal |

| Coupling Reagents | HATU, PyBOP, or HCTU with DIPEA | 3.5 eq amino acid and reagents |

| Coupling Time | 40 min | Ensures complete reaction |

| Cleavage Cocktail | 92.5% TFA, 2.5% water, 2.5% TIS, 2.5% EDT | Removes peptide from resin and side-chain protecting groups |

| Purity | ≥95% | Verified by HPLC or other analytical methods |

| Stereochemistry | Maintained (3S) | Critical for biological activity |

Q & A

Q. What are the key considerations for synthesizing (3S)-3-(3,5-dimethoxyphenyl)-3-Fmoc-propanoic acid in a laboratory setting?

Synthesis typically involves multi-step reactions, starting with the coupling of 3,5-dimethoxyphenyl groups to a propanoic acid backbone. The Fmoc group is introduced via carbodiimide-mediated coupling (e.g., using DCC or EDC) under inert conditions to protect the amine . Critical parameters include:

- Temperature control : Reactions are often conducted at 0–4°C to minimize racemization.

- Solvent selection : Anhydrous DMF or dichloromethane (DCM) is preferred to avoid hydrolysis of the Fmoc group .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization ensures purity (>95% by HPLC) .

Q. How can researchers verify the enantiomeric purity of this compound?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is standard. Retention times are compared against racemic mixtures or known standards. Polarimetry ([α]D measurements) and circular dichroism (CD) spectroscopy provide complementary data to confirm the (3S) configuration .

Q. What are the recommended storage conditions to maintain stability?

Store at –20°C under argon in amber vials to prevent degradation. The Fmoc group is sensitive to light and basic conditions, while the 3,5-dimethoxyphenyl moiety may oxidize over time. Periodic HPLC analysis (e.g., C18 reverse-phase column) monitors decomposition .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Activation strategy : Use HOBt/DIC or OxymaPure/COMU for reduced racemization .

- Resin choice : Rink amide or Wang resins with a loading capacity of 0.5–0.7 mmol/g are optimal for steric accessibility .

- Kinetic monitoring : Real-time FTIR or LC-MS tracks Fmoc deprotection (piperidine/DMF) and coupling completion .

Q. What analytical methods resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

Discrepancies between NMR (e.g., unexpected splitting) and MS (molecular ion mismatch) may arise from residual solvents or adducts. Strategies include:

- High-resolution MS (HRMS) : Confirms molecular formula (e.g., C₃₀H₃₁NO₇ requires m/z 517.2101 [M+H]⁺).

- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and distinguishes regioisomers .

- X-ray crystallography : Definitive structural confirmation if crystals are obtainable .

Q. How does the 3,5-dimethoxyphenyl group influence solubility and reactivity in aqueous vs. organic media?

- Solubility : The dimethoxy group enhances lipid solubility (logP ~3.5), requiring DMSO or THF for aqueous buffer compatibility. Solubility in water is <1 mg/mL, necessitating co-solvents for biological assays .

- Reactivity : The electron-rich aryl group may participate in unintended π-π stacking or oxidation. Stabilize with antioxidants (e.g., BHT) in long-term reactions .

Q. What strategies mitigate batch-to-batch variability in yield during scale-up?

- Process analytical technology (PAT) : Inline NIR monitors reaction progression.

- Design of Experiments (DoE) : Optimize variables (e.g., stoichiometry, temperature) using response surface methodology .

- Crystallization control : Seeding with pure crystals ensures consistent polymorph formation .

Q. How can researchers assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized targets.

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to guide mutagenesis studies .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.